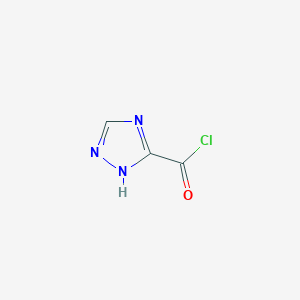

1H-1,2,4-triazole-5-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-1,2,4-triazole-5-carbonyl chloride is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The 1,2,4-triazole family operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-carbonyl chloride is characterized by its unique heterocyclic structure . The molecule is planar, and the C-N and N-N distances fall into a narrow range, consistent with its aromaticity .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole-5-carbonyl chloride have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have shown promising results in the synthesis of novel compounds with potential pharmaceutical applications .Aplicaciones Científicas De Investigación

1. Therapeutic Applications

1H-1,2,4-triazoles are recognized for their vast range of biological activities. Their structural flexibility allows for various modifications, leading to potential applications in drug development for treating diseases. Specifically, these compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The research emphasizes the importance of developing new, more efficient synthesis methods for these triazoles that align with the principles of green chemistry and sustainability. This focus is critical for addressing emerging diseases and the increasing resistance of bacteria to existing drugs (Ferreira et al., 2013).

2. Material Science and Polymer Chemistry

1H-1,2,4-triazole and its derivatives are promising for developing proton-conducting fuel cell membranes. These materials enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity. Specifically, they increase thermal stability up to 300–330 °C, expand the electrochemical stability region to 3–4 V, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. These improvements facilitate the processing and formation of membrane films, demonstrating the uniqueness and promise of these compounds in heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

3. Corrosion Inhibition

1H-1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for metal surfaces. Specifically, the 1,4-disubstituted 1,2,3-triazole derivatives prepared under copper-catalyzed azide-alkyne cycloaddition reactions have shown high efficiency as corrosion inhibitors. They are notable for being easily prepared, non-toxic, environmentally friendly, and stable under acidic conditions. These compounds are instrumental in protecting metals like steel, copper, iron, and aluminum in various aggressive media (Hrimla et al., 2021).

4. Drug Discovery and Pharmaceutical Applications

1H-1,2,4-triazole scaffolds are a cornerstone in pharmaceuticals and biologically important compounds. They are critical in drug-discovery studies against various diseases, including cancer and microbial infections. These scaffolds are actively researched for synthesizing new drug candidates, highlighting their significant role in medicinal chemistry and the development of new therapeutics (Nasri et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

1H-1,2,4-Triazole-5-carbonyl chloride is a derivative of the 1,2,4-triazole class of compounds 1,2,4-triazoles are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . They are a part of many pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

1,2,4-triazoles are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

1,2,4-triazoles have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

1,2,4-triazoles are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds . They are also known for their low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Result of Action

1,2,4-triazoles have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Action Environment

The action of 1H-1,2,4-triazole-5-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by pH levels . .

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFODZIHGSXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)